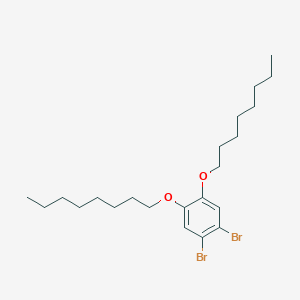
1,2-Dibromo-4,5-bis(octyloxy)benzene
概要
説明
1,2-Dibromo-4,5-bis(octyloxy)benzene is an organic compound with the molecular formula Br2C6H2(OC8H17)2 and a molecular weight of 492.33 g/mol . This compound is characterized by the presence of two bromine atoms and two octyloxy groups attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
科学的研究の応用
1,2-Dibromo-4,5-bis(octyloxy)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is employed in the study of biological systems and the development of bioactive molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
準備方法
The synthesis of 1,2-Dibromo-4,5-bis(octyloxy)benzene typically involves the bromination of 4,5-dioctyloxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
1,2-Dibromo-4,5-bis(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 4,5-dioctyloxybenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1,2-Dibromo-4,5-bis(octyloxy)benzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and octyloxy groups. These functional groups allow the compound to participate in substitution, reduction, and coupling reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
1,2-Dibromo-4,5-bis(octyloxy)benzene can be compared with other similar compounds, such as:
1,2-Dibromo-4,5-dimethoxybenzene: This compound has methoxy groups instead of octyloxy groups, which affects its reactivity and applications.
1,2-Dibromo-4,5-dioctyloxybenzene: This compound is similar but may have different substitution patterns or additional functional groups.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: This compound has nitrile groups instead of bromine atoms, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
特性
IUPAC Name |
1,2-dibromo-4,5-dioctoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYRWRVHDLPUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405503 | |
| Record name | 1,2-Dibromo-4,5-bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118132-04-0 | |
| Record name | 1,2-Dibromo-4,5-bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


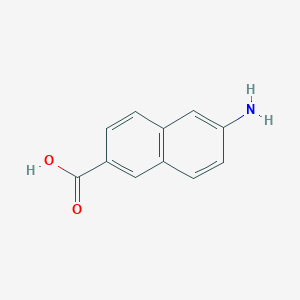
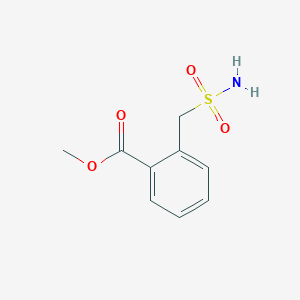
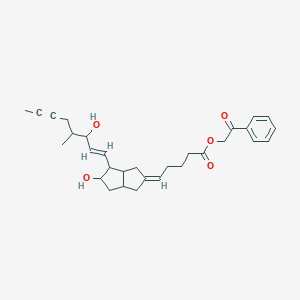
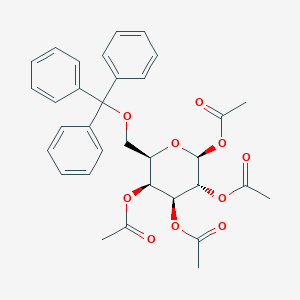

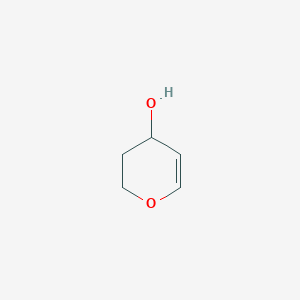
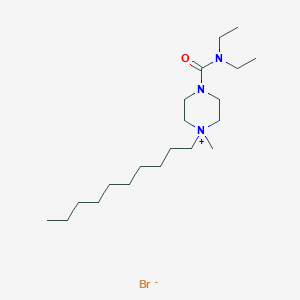

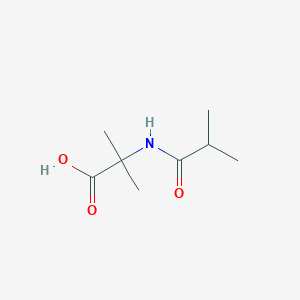
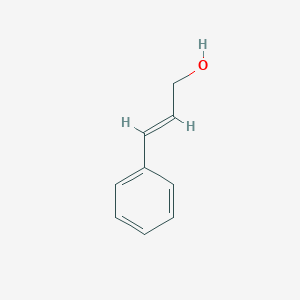
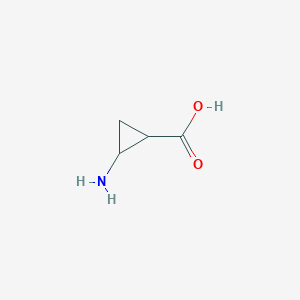

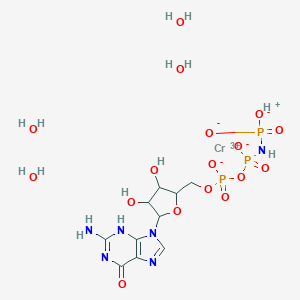
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)
